NIP-142

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

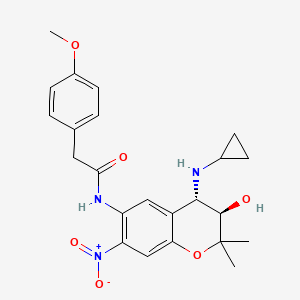

NIP-142 est un dérivé de benzopyrane connu pour ses propriétés antiarythmiques. Il a été initialement synthétisé en tant que bloqueur hautement sélectif du courant potassique activé par l'acétylcholine.

Applications De Recherche Scientifique

NIP-142 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of benzopyran derivatives.

Biology: Investigated for its effects on ion channels and cellular signaling pathways.

Medicine: Studied for its potential use in treating atrial fibrillation and other cardiovascular conditions.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

Target of Action

The primary targets of N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as NIP-142, are the potassium channels, specifically the α-subunits Kv1.5, Kv4.2, and Kv4.3 . These channels play a crucial role in the repolarization of the cardiac action potential . This compound also targets the acetylcholine-activated potassium channel (IKACh), which is more abundantly expressed in atrial than ventricular myocytes .

Mode of Action

This compound blocks the outward current through potassium channel α-subunits Kv1.5, Kv4.2, and Kv4.3 in a concentration-dependent manner . It also preferentially blocks the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh) . This blockade of potassium currents contributes to the compound’s antiarrhythmic activity .

Biochemical Pathways

By blocking the potassium channels underlying the transient and sustained outward currents, this compound affects the repolarization phase of the cardiac action potential . This results in the prolongation of the action potential duration and effective refractory period, and an increase in the contractile force . These changes may contribute to the termination of atrial arrhythmias .

Result of Action

The molecular and cellular effects of this compound’s action include a concentration-dependent blockade of the outward current through potassium channel α-subunits Kv1.5, Kv4.2, and Kv4.3 . In isolated mouse atrial myocardia, this compound prolonged the action potential duration and effective refractory period, and increased the contractile force . These results suggest that this compound blocks the potassium channels underlying the transient and sustained outward currents, which may contribute to its antiarrhythmic activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

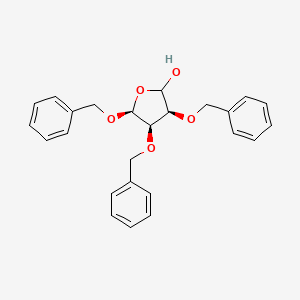

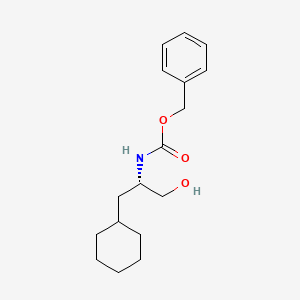

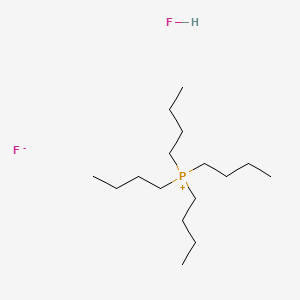

NIP-142 est synthétisé par un processus en plusieurs étapes impliquant la formation d'une structure de base benzopyrane. La synthèse commence généralement par la préparation d'un benzaldéhyde substitué, qui subit une série de réactions, y compris la cyclisation, la nitration et l'amination pour former le dérivé de benzopyrane final .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction à chaque étape de la synthèse. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est également essentielle pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

NIP-142 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés d'hydroquinone correspondants.

Réactifs et conditions courantes

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles tels que les amines, les thiols et les halogénures sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions incluent divers dérivés de benzopyrane substitués, des quinones et des hydroquinones, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de benzopyrane.

Biologie : Étudié pour ses effets sur les canaux ioniques et les voies de signalisation cellulaire.

Médecine : Étudié pour son utilisation potentielle dans le traitement de la fibrillation auriculaire et d'autres affections cardiovasculaires.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques

Mécanisme d'action

This compound exerce ses effets en bloquant des canaux ioniques spécifiques dans le cœur. Il bloque de préférence le courant potassique rectificateur retardé ultrarapide et le courant potassique activé par l'acétylcholine. Ce blocage prolonge la durée du potentiel d'action et la période réfractaire effective dans l'oreillette, ce qui contribue à mettre fin aux arythmies auriculaires. Les cibles moléculaires de this compound comprennent les sous-unités alpha du canal potassique telles que Kv1.5, Kv4.2 et Kv4.3 .

Comparaison Avec Des Composés Similaires

Composés similaires

NIP-151 : Un autre dérivé de benzopyrane présentant des propriétés antiarythmiques similaires.

Chromanol 293B : Un composé qui bloque également les canaux potassiques mais avec une sélectivité différente.

E-4031 : Un agent antiarythmique de classe III qui prolonge la durée du potentiel d'action dans les tissus auriculaires et ventriculaires

Unicité de NIP-142

This compound est unique dans son action sélective sur les canaux ioniques auriculaires, ce qui réduit le risque de proarythmie ventriculaire. Cette sélectivité en fait un candidat prometteur pour le traitement de la fibrillation auriculaire avec un minimum d'effets secondaires par rapport aux autres agents antiarythmiques .

Propriétés

IUPAC Name |

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADWMAQVCHLHJ-FCHUYYIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?

A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as this compound, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, this compound demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []

Q2: How does this compound exert its atrial-specific effects on action potential duration?

A2: this compound primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:

- IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []

- IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]

Q3: What other ion channels does this compound affect?

A3: Apart from IKur and IKACh, research indicates that this compound can also block other ion channels, albeit at higher concentrations:

- Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []

- KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []

- HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []

Q4: Can you elaborate on the specific effects of this compound on atrial electrophysiology?

A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that this compound:

- Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []

- Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]

- Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []

Q5: What types of atrial fibrillation have been shown to be responsive to this compound in preclinical models?

A5: In canine models, this compound has demonstrated efficacy in terminating:

- Microreentry type AF: Induced by vagal nerve stimulation. [, ]

- Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]

- Focal activity type AF: Induced by aconitine. []

Q6: Has this compound been studied in the context of atrial remodeling and its impact on AF?

A6: Yes, research indicates that this compound can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []

Q7: What are the potential advantages of this compound over existing antiarrhythmic drugs for AF treatment?

A7: this compound offers several potential advantages:

- Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]

- Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []

- Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)